molecular formula C25H20O5 B11254263 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one

Cat. No.: B11254263
M. Wt: 400.4 g/mol
InChI Key: YSSMKNLCWNKOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C25H20O5/c1-16-21-14-20(29-15-22(26)17-8-10-19(28-2)11-9-17)12-13-23(21)30-25(27)24(16)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

YSSMKNLCWNKOGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.